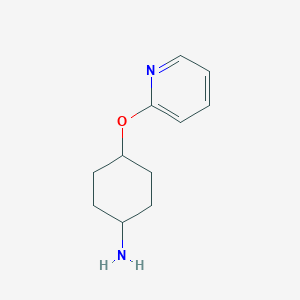
Trans-4-(pyridin-2-yloxy)cyclohexanamine
Übersicht
Beschreibung
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to various receptor interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a pyridine moiety, which contributes to its unique pharmacological properties. The compound's structure allows it to interact with specific receptors in the central nervous system (CNS) and other biological systems.
Research indicates that this compound may function primarily as an antagonist of the MrgX2 receptor, which is implicated in pain modulation and inflammatory responses. Preliminary studies suggest that this compound can influence neurotransmitter systems, potentially affecting processes such as memory, cognition, and mood regulation.
Biological Activity
1. Receptor Interactions
- MrgX2 Antagonism : The compound has been shown to selectively inhibit the MrgX2 receptor, suggesting potential applications in pain management and treatment of inflammatory diseases.
- GPCR Modulation : this compound may act as a ligand for G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Ligand binding can initiate intracellular signaling pathways leading to diverse cellular responses.
2. Therapeutic Potential
- CNS Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating CNS disorders. However, further research is necessary to elucidate its efficacy and mechanisms in clinical settings.
- Pain Management : Its antagonistic activity on the MrgX2 receptor highlights its potential role in developing analgesic therapies.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated selective inhibition of MrgX2 receptor with IC50 values indicating potency | Supports development as a therapeutic agent for pain relief |
| Study B | Explored interaction with GPCRs; showed modulation of signaling pathways | Suggests broader pharmacological applications |
| Study C | Investigated CNS effects; indicated potential impact on mood and cognition | Opens avenues for treating mood disorders |
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-2-pyridinol | Contains a pyridine ring | Exhibits different biological activities |
| Cyclohexylamine | Simple amine structure | Lacks the pyridine moiety |
| 4-(Chlorophenoxy)cyclohexanamine | Phenoxy group instead of pyridine | Different receptor interaction profile |
| 3-(Pyridin-2-yloxy)cyclohexanamine | Similar hydroxyl group | Varying selectivity towards different receptors |
The distinct receptor antagonism exhibited by this compound makes it a valuable candidate for further pharmacological research.
Eigenschaften
IUPAC Name |
4-pyridin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKTWPBPUOGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















